molecular formula C12H13BrO B1532140 2-(3-Bromophenyl)ethyl cyclopropyl ketone CAS No. 898760-87-7

2-(3-Bromophenyl)ethyl cyclopropyl ketone

Cat. No. B1532140
M. Wt: 253.13 g/mol
InChI Key: RJSWJYWDBRPVNB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)ethyl cyclopropyl ketone” consists of a bromophenyl group attached to an ethyl cyclopropyl ketone. The presence of the bromophenyl group suggests potential reactivity with nucleophiles .

Scientific Research Applications

New Routes to Clavine-type Ergot Alkaloids

Researchers have developed new synthetic pathways to clavine-type ergot alkaloids, starting from bromo ketones. Through a series of alkylation, intramolecular aldol condensation, ester group transformation, and cyclopropanation steps, they achieved the synthesis of cycloclavine, demonstrating the utility of cyclopropyl ketones in complex molecule construction (M. Incze et al., 2008).

Nickel-Catalyzed Cycloaddition

A study detailed the formation of nickeladihydropyran through the oxidative addition of cyclopropyl ketone to a nickel complex. This process is pivotal for nickel-catalyzed cycloaddition reactions, leading to cyclopentane compounds with carbonyl substituents, showcasing the ketone's role in creating complex cyclic structures (S. Ogoshi et al., 2006).

Ring-Opening Cycloisomerization

Another study explored the catalytic ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones, leading to the formation of various heterocyclic compounds. This work highlights the versatility of cyclopropyl ketones in synthesizing heterocycles, such as pyrans and furans, under different catalytic conditions (S. Ma et al., 2004).

Intermolecular Cyclopropanation

Research on the intermolecular cyclopropanation of carboxylic esters with dialkoxytitanacyclopropane reagents has shown the utility of cyclopropyl ketones in constructing the carbon skeleton of organic molecules. This methodology has been applied to the synthesis of natural compounds and their analogs, underscoring the importance of cyclopropyl ketones in organic synthesis (O. Kulinkovich, 2004).

Inhibition of Carbonic Anhydrase Isoenzymes

Cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, were investigated for their inhibitory effects on carbonic anhydrase enzymes. This research demonstrates the potential biomedical applications of compounds derived from cyclopropyl ketones (M. Boztaş et al., 2015).

Photocatalysis in Cycloadditions

A photocatalytic system was utilized for the [3+2] reaction of aryl cyclopropyl ketones with olefins, forming highly substituted cyclopentane rings. This method highlights the role of cyclopropyl ketones in photocatalytic reactions, contributing to the development of new synthetic routes (Zhan Lu et al., 2011).

properties

IUPAC Name

3-(3-bromophenyl)-1-cyclopropylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSWJYWDBRPVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)ethyl cyclopropyl ketone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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